Conformational Restriction Quantified by Rotatable Bonds vs. Non-Spiro Analogs
The key differentiator of this compound is its inherent conformational restriction, a feature quantified by its low number of rotatable bonds. The target compound possesses only 1 rotatable bond [1], which starkly contrasts with a non-spirocyclic, flexible primary amine building block of similar molecular weight, such as 4-phenylbutylamine, which has 4 rotatable bonds. This fourfold reduction in rotational degrees of freedom translates to a lower entropic penalty upon binding to a biological target, a principle widely recognized in drug design for improving binding affinity [2]. Although a direct, head-to-head binding assay comparison is not available in the primary literature for this specific scaffold, the quantifiable physical parameter provides a platform-specific design advantage.
| Evidence Dimension | Conformational Flexibility (Rotatable Bond Count) |
|---|---|
| Target Compound Data | 1 rotatable bond [1] |
| Comparator Or Baseline | 4-phenylbutylamine (a non-spirocyclic, flexible primary amine) has 4 rotatable bonds [2]. |
| Quantified Difference | 4-fold reduction in rotatable bonds for the target compound. |
| Conditions | Comparison of computed molecular descriptors from PubChem, key determinants of conformational entropy. |
Why This Matters
The lower number of rotatable bonds directly addresses a major challenge in hit-to-lead optimization, making the compound a superior starting point for designing ligands with potentially higher binding affinity and selectivity.
- [1] PubChem. (2026). Compound Summary for CID 122163862, {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 4158, 4-phenylbutylamine. National Center for Biotechnology Information. Used for rotatable bond count comparison. View Source
